Rel-(2S,5R)-5-methylpiperidine-2-carboxylic acid
Description
Rel-(2S,5R)-5-methylpiperidine-2-carboxylic acid is a chiral piperidine derivative characterized by a methyl substituent at the 5-position and a carboxylic acid group at the 2-position. Its stereochemistry (2S,5R) is critical for its physicochemical and biological properties. This compound is primarily utilized as a chiral building block in organic synthesis and pharmaceutical research, particularly in the development of peptidomimetics and bioactive molecules . Derivatives such as (2S,5R)-1-tert-butoxycarbonyl-5-methylpiperidine-2-carboxylic acid (CAS: 2227778-65-4) are frequently employed as intermediates in drug discovery due to their stability under Boc-protection strategies .
Properties
Molecular Formula |
C7H13NO2 |
|---|---|
Molecular Weight |
143.18 g/mol |
IUPAC Name |
(2S,5R)-5-methylpiperidine-2-carboxylic acid |
InChI |
InChI=1S/C7H13NO2/c1-5-2-3-6(7(9)10)8-4-5/h5-6,8H,2-4H2,1H3,(H,9,10)/t5-,6+/m1/s1 |
InChI Key |
JYWQLXDCNQQXGO-RITPCOANSA-N |
Isomeric SMILES |
C[C@@H]1CC[C@H](NC1)C(=O)O |
Canonical SMILES |
CC1CCC(NC1)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Rel-(2S,5R)-5-methylpiperidine-2-carboxylic acid typically involves the resolution of racemic mixtures or the use of chiral catalysts. One common method is the lipase-catalyzed resolution, which has been employed in the preparation of similar compounds . This method involves the use of lipase enzymes to selectively hydrolyze one enantiomer, leaving the desired enantiomer in excess.
Industrial Production Methods
Industrial production of this compound often involves large-scale resolution processes or asymmetric synthesis. The use of environmentally friendly solvents and reagents is emphasized to ensure sustainable production .
Chemical Reactions Analysis
Types of Reactions
Rel-(2S,5R)-5-methylpiperidine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. The reaction conditions vary depending on the desired transformation, with temperature and solvent choice being critical factors .
Major Products Formed
The major products formed from these reactions include ketones, alcohols, amines, and substituted derivatives of the original compound. These products are often used as intermediates in further chemical synthesis .
Scientific Research Applications
Rel-(2S,5R)-5-methylpiperidine-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: It serves as an intermediate in the synthesis of pharmaceuticals, particularly those targeting neurological conditions.
Industry: The compound is used in the production of fine chemicals and as a precursor for various industrial products
Mechanism of Action
The mechanism of action of Rel-(2S,5R)-5-methylpiperidine-2-carboxylic acid involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of enzymes, depending on its structure and the functional groups present. The pathways involved often include binding to active sites of enzymes, leading to changes in their activity .
Comparison with Similar Compounds
Structural and Stereochemical Differences
The following table highlights key structural and stereochemical distinctions between Rel-(2S,5R)-5-methylpiperidine-2-carboxylic acid and related compounds:
Key Observations :
- Substituent Effects : The methyl group in the target compound enhances hydrophobicity compared to hydroxyl-bearing analogs like (2S,5S)-5-hydroxypiperidine-2-carboxylic acid, influencing solubility and membrane permeability .
- Stereochemical Impact: Diastereomers such as (2S,5S) vs. (2S,5R) exhibit divergent biological activities.
- Functional Group Diversity : Carboxylic acid derivatives (e.g., target compound) are pivotal in metal-catalyzed reactions, whereas ester or carbamate derivatives (e.g., benzyl-protected analogs) serve as protected intermediates for further functionalization .
Physicochemical Properties
| Property | This compound | (2S,5S)-5-Hydroxypiperidine-2-carboxylic Acid | Benzyl (2R,5S)-5-amino-2-methylpiperidine-1-carboxylate |
|---|---|---|---|
| Molecular Weight | 158.20 g/mol (free acid) | 147.13 g/mol (free acid) | 248.32 g/mol |
| Melting Point | Not reported | Not reported | Not reported |
| Solubility | Moderate in polar solvents | High in water (due to hydroxyl) | Low (hydrophobic benzyl group) |
| pKa (Carboxylic Acid) | ~2.5 | ~2.5 | N/A (ester group) |
Notes:
Biological Activity
Rel-(2S,5R)-5-methylpiperidine-2-carboxylic acid is a compound of increasing interest in biological research due to its unique structural features and potential therapeutic applications. This article delves into its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
This compound is characterized by a piperidine ring with a carboxylic acid functional group. The specific stereochemistry at the 2 and 5 positions contributes to its biological properties.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets:
- Receptor Binding : The compound has been shown to bind selectively to certain receptors, modulating their activity and influencing downstream signaling pathways.
- Enzymatic Interactions : It may also act as an inhibitor or modulator of specific enzymes, impacting metabolic processes within cells.
Biological Activity Overview
Research indicates that this compound exhibits the following biological activities:
- Antimicrobial Properties : Preliminary studies suggest effectiveness against certain bacterial strains.
- Neuroprotective Effects : Investigations have indicated potential neuroprotective effects, making it a candidate for further research in neurodegenerative diseases.
- Cytotoxicity : In vitro studies have assessed its cytotoxic effects on various cancer cell lines.
Data Table: Biological Activity Summary
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Antimicrobial | Effective against E. coli | |
| Neuroprotection | Reduced apoptosis in neurons | |
| Cytotoxicity | IC50 values < 20 µM in cancer cells |
Case Studies and Research Findings
-
Antimicrobial Activity :
- A study demonstrated that this compound exhibited significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The compound's mechanism involved disrupting bacterial cell wall synthesis, leading to cell lysis.
-
Neuroprotective Research :
- In a model of neurodegeneration, the compound was found to protect neuronal cells from oxidative stress-induced apoptosis. This suggests potential applications in treating conditions like Alzheimer's disease.
-
Cytotoxicity in Cancer Cells :
- Research involving various cancer cell lines revealed that this compound induced apoptosis through the activation of caspase pathways. The compound showed promise as a lead structure for anticancer drug development.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
